Bismuth zirconate
CAS No.:
Cat. No.: VC20227577
Molecular Formula: Bi4O12Zr3
Molecular Weight: 1301.59 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | Bi4O12Zr3 |
---|---|
Molecular Weight | 1301.59 g/mol |
IUPAC Name | dioxozirconium;oxo(oxobismuthanyloxy)bismuthane |
Standard InChI | InChI=1S/4Bi.12O.3Zr |
Standard InChI Key | AQFDPEFKMHFBMS-UHFFFAOYSA-N |
Canonical SMILES | O=[Zr]=O.O=[Zr]=O.O=[Zr]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Chemical Composition and Structural Characteristics
Bismuth zirconate is a ternary oxide comprising bismuth (Bi), zirconium (Zr), and oxygen (O), with the stoichiometric formula Bi₄Zr₃O₁₂. Its crystal structure is derived from the perovskite framework, where Zr⁴⁺ ions occupy octahedral sites, and Bi³⁺ ions reside at the A-site, creating a distorted lattice that enhances polarizability . The compound’s InChIKey (AQFDPEFKMHFBMS-UHFFFAOYSA-N) and SMILES notation (O=[Zr]=O.O=[Bi]O[Bi]=O) reflect its oxygen-coordinated metal centers, which contribute to its stability and reactivity .
Table 1: Fundamental Properties of Bismuth Zirconate
Property | Value | Source |
---|---|---|
Molecular Formula | Bi₄Zr₃O₁₂ | |
Molecular Weight | 1301.59 g/mol | |
Crystal System | Perovskite-derived | |
IUPAC Name | Dioxozirconium; oxobismuthane | |
CAS Number | 37306-42-6 |
Synthesis and Processing Techniques
Solid-State Sintering
The most common synthesis route involves solid-state reactions between bismuth oxide (Bi₂O₃) and zirconium oxide (ZrO₂). Stoichiometric mixtures are calcined at temperatures exceeding 800°C to form a microcrystalline structure. Incorporating additives like kaolin modulates grain growth, enhancing photocatalytic activity by increasing surface area.
Co-Doping Strategies
Recent studies explore co-doping with barium (Ba²⁺) and zirconium to tailor electromechanical properties. For instance, Ba²⁺ substitution in sodium bismuth titanate (NBT) matrices improves electrostrictive strain, achieving 0.45% strain in <100>-oriented single crystals . Such doping alters phase transitions, stabilizing relaxor ferroelectric behavior at room temperature .
Table 2: Synthesis Parameters and Outcomes
Method | Conditions | Key Outcome | Source |
---|---|---|---|
Solid-State Sintering | 800–1000°C, 6–12 hrs | Microcrystalline Bi₄Zr₃O₁₂ | |
Co-Doping (Ba²⁺ + Zr⁴⁺) | 2–4 mol% doping | Enhanced electrostriction (0.45% strain) |
Physicochemical Properties
Dielectric and Electromechanical Behavior
Bismuth zirconate exhibits relaxor ferroelectricity, with a diffuse phase transition near 300°C. Co-doped variants (e.g., NBT-14BT-4NBZ) show ultrahigh electrostriction (0.24% strain in polycrystals) and minimal hysteresis, ideal for precision actuators . The dielectric constant (εᵣ) ranges from 500–1200 at 1 kHz, dependent on doping and microstructure .
Photocatalytic Activity
The compound’s bandgap (~2.7 eV) enables visible-light-driven photocatalysis. Sintered Bi₄Zr₃O₁₂ ceramics degrade organic pollutants under solar irradiation, attributed to oxygen vacancies acting as electron traps. Surface modifications with noble metals (e.g., Ag) further enhance quantum efficiency.
Applications in Advanced Technologies
Ceramic Coatings and Electronics
Bismuth zirconate’s compatibility with ceramic matrices makes it suitable for durable glazes and multilayer capacitors. Its low thermal expansion coefficient (9–11 × 10⁻⁶/°C) ensures stability in high-temperature environments .
Environmental Remediation
As a photocatalyst, Bi₄Zr₃O₁₂ degrades dyes and volatile organic compounds (VOCs). Pilot studies report 80% methylene blue degradation within 120 minutes under UV-vis light.
Research Frontiers and Challenges
Stability Under Harsh Conditions
Long-term stability in humid or acidic environments requires improvement. Surface passivation via ALD (atomic layer deposition) shows promise in mitigating hydrolysis .
Toxicity and Environmental Impact
Current data classify bismuth zirconate as non-toxic for environmental applications, though direct human exposure is discouraged . Bi³⁺ ions, while less toxic than heavy metals, may accumulate in aquatic ecosystems, necessitating lifecycle assessments.
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